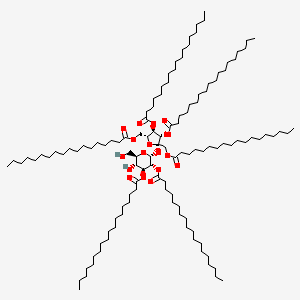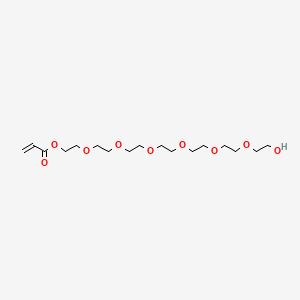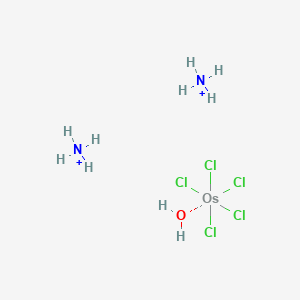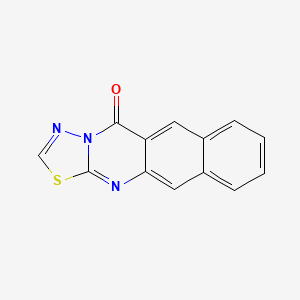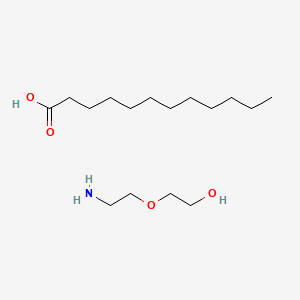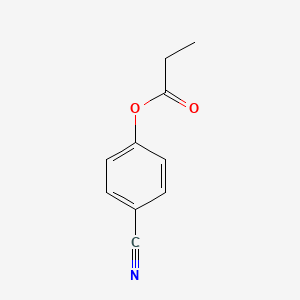
4-(1-Oxopropoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(1-Oxopropoxi)benzonitrilo es un compuesto orgánico con la fórmula molecular C10H9NO2. Se caracteriza por la presencia de un grupo benzonitrilo unido a un éster propionato. Este compuesto es conocido por sus aplicaciones en diversas reacciones químicas y procesos industriales debido a sus propiedades estructurales únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(1-Oxopropoxi)benzonitrilo típicamente implica la esterificación del 4-hidroxibenzonitrilo con anhídrido propiónico. La reacción generalmente se lleva a cabo en presencia de un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico. Las condiciones de reacción a menudo incluyen calentar la mezcla a un rango de temperatura de 80-100°C durante varias horas para asegurar la esterificación completa .
Métodos de Producción Industrial
A escala industrial, la producción de 4-(1-Oxopropoxi)benzonitrilo se puede lograr mediante procesos de flujo continuo. Estos métodos implican el uso de reactores automatizados que mantienen condiciones de reacción óptimas, como temperatura y presión, para maximizar el rendimiento y la eficiencia. El uso de principios de química verde, como líquidos iónicos como solventes y catalizadores, también se está explorando para hacer el proceso más ecológico .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-(1-Oxopropoxi)benzonitrilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias.
Sustitución: El grupo éster puede sufrir reacciones de sustitución nucleofílica para formar diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidrógeno gaseoso (H2) en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como metóxido de sodio (NaOMe) o etóxido de sodio (NaOEt) se emplean típicamente en reacciones de sustitución.
Principales Productos Formados
Oxidación: Ácido 4-(1-Oxopropoxi)benzoico
Reducción: 4-(1-Oxopropoxi)bencilamina
Sustitución: Diversos derivados de éster según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 4-(1-Oxopropoxi)benzonitrilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está investigando su posible uso como precursor de compuestos farmacéuticos.
Industria: Se utiliza en la producción de colorantes, agroquímicos y polímeros.
Mecanismo De Acción
El mecanismo de acción del 4-(1-Oxopropoxi)benzonitrilo implica su interacción con diversos objetivos moleculares. El grupo nitrilo puede participar en enlaces de hidrógeno y otras interacciones no covalentes, influyendo en la reactividad y la afinidad de unión del compuesto. El grupo éster puede sufrir hidrólisis, liberando el ácido y el alcohol correspondientes, que pueden participar en rutas bioquímicas .
Comparación Con Compuestos Similares
Compuestos Similares
Benzonitrilo: Carece del grupo éster, lo que lo hace menos reactivo en reacciones de esterificación.
4-(1-Metil-2-oxopropoxi)benzonitrilo: Estructura similar pero con un grupo metilo, lo que afecta sus propiedades físicas y químicas.
Singularidad
El 4-(1-Oxopropoxi)benzonitrilo es único debido a su combinación de un grupo nitrilo y un grupo éster, lo que proporciona una plataforma versátil para diversas transformaciones químicas. Su capacidad para sufrir múltiples tipos de reacciones lo hace valioso en la química sintética y las aplicaciones industriales .
Propiedades
Número CAS |
70978-62-0 |
|---|---|
Fórmula molecular |
C10H9NO2 |
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(4-cyanophenyl) propanoate |
InChI |
InChI=1S/C10H9NO2/c1-2-10(12)13-9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3 |
Clave InChI |
FVOSOTJKWPDYBK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





